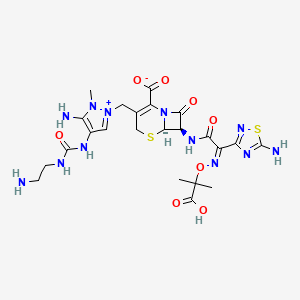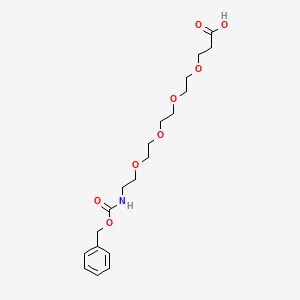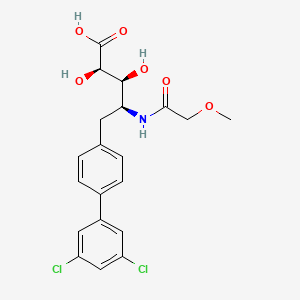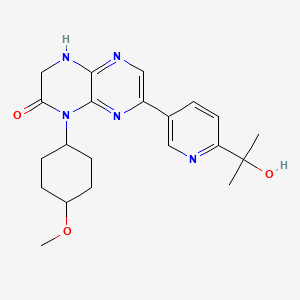
Ceftolozan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin antibiotic. It is primarily used in combination with tazobactam, a beta-lactamase inhibitor, to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia. Ceftolozane is particularly effective against gram-negative bacteria, including Pseudomonas aeruginosa, which are resistant to conventional antibiotics .
Wissenschaftliche Forschungsanwendungen
Ceftolozan hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Cephalosporin-Antibiotika zu untersuchen.
Biologie: this compound wird in der Forschung zu bakteriellen Resistenzmechanismen und zur Entwicklung neuer Antibiotika eingesetzt.
Medizin: Es wird in klinischen Studien eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung verschiedener Infektionen zu bewerten.
Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung von Kombinationstherapien zur Bekämpfung von multiresistenten bakteriellen Infektionen eingesetzt
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen Zellwandsynthese. Es bindet an Penicillin-bindende Proteine (PBPs), die für den endgültigen Transpeptidierungsschritt der Peptidoglykansynthese in bakteriellen Zellwänden unerlässlich sind. Diese Hemmung verhindert die Bildung einer funktionellen Zellwand, was zu einer bakteriellen Zelllyse und zum Tod führt. Tazobactam hemmt in Kombination mit this compound Beta-Lactamasen, Enzyme, die von Bakterien produziert werden und Beta-Lactam-Antibiotika abbauen, wodurch die Wirksamkeit von this compound erhöht wird .
Biochemische Analyse
Biochemical Properties
Ceftolozane exerts bactericidal activities against susceptible gram-negative and gram-positive infections by interfering with bacterial cell wall synthesis . When it is combined with tazobactam, it exerts further activity against beta-lactamase enzyme-producing bacteria, which are normally resistant to beta-lactam antibiotics .
Cellular Effects
Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall .
Molecular Mechanism
Ceftolozane works by interfering with the production of molecules that bacteria need to build their protective cell walls . This causes weakness in the bacterial cell walls which then become prone to collapse, ultimately leading to the death of the bacteria . Tazobactam blocks the action of bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics like ceftolozane, making the bacteria resistant to the antibiotic’s action .
Temporal Effects in Laboratory Settings
The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used .
Dosage Effects in Animal Models
At doses equivalent to 4-7 the standard dose administered in humans, no developmental abnormalities were seen . In a neutropenic murine thigh infection model, the pharmacokinetic–pharmacodynamic index that is best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen .
Transport and Distribution
Ceftolozane demonstrates linear pharmacokinetics unaffected by the coadministration of tazobactam . It demonstrates low plasma protein binding (20 %), is primarily eliminated via urinary excretion (≥92 %), and may require dose adjustments in patients with a creatinine clearance <50 mL/min .
Vorbereitungsmethoden
Ceftolozane is synthesized from 7-aminocephalosporanic acid (7-ACA)The process requires careful control of reaction conditions to ensure the purity of intermediates and the final active pharmaceutical ingredient (API) . Industrial production methods focus on optimizing yield and purity through advanced purification techniques and stringent quality control measures .
Analyse Chemischer Reaktionen
Ceftolozan durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und seine pharmakologischen Eigenschaften beeinflussen.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Pyrazol- und Thiadiazol-Molekülteilen, was zu Derivaten mit unterschiedlichen biologischen Aktivitäten führt.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
Ceftolozane exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. Tazobactam, when combined with ceftolozane, inhibits beta-lactamases, enzymes produced by bacteria that degrade beta-lactam antibiotics, thereby enhancing the efficacy of ceftolozane .
Vergleich Mit ähnlichen Verbindungen
Ceftolozan wird oft mit anderen Cephalosporinen und Beta-Lactamase-Inhibitor-Kombinationen wie Ceftriaxon/Avibactam und Cefepim verglichen. Im Gegensatz zu Ceftriaxon hat this compound eine modifizierte Seitenkette an der 3-Position des Cephem-Kerns, die eine potente antipseudomonale Aktivität verleiht. This compound zeichnet sich außerdem durch seine Fähigkeit aus, mehreren Resistenzmechanismen auszuweichen, die von Pseudomonas aeruginosa eingesetzt werden, darunter Effluxpumpen und reduzierte Aufnahme über Poren .
Ähnliche Verbindungen umfassen:
Ceftriaxon: Ein weiteres Cephalosporin mit antipseudomonaler Aktivität.
Cefepim: Ein Cephalosporin der vierten Generation mit breitem Wirkungsspektrum.
Ceftriaxon: Ein Cephalosporin der dritten Generation, das für eine Vielzahl von bakteriellen Infektionen eingesetzt wird.
Die einzigartige Struktur von this compound und die Kombination mit Tazobactam machen es besonders wirksam gegen multiresistente gramnegative Bakterien .
Eigenschaften
Key on ui mechanism of action |
Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. |
|---|---|
CAS-Nummer |
689293-68-3 |
Molekularformel |
C23H30N12O8S2 |
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1 |
InChI-Schlüssel |
JHFNIHVVXRKLEF-XBTMOFHYSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Isomerische SMILES |
CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)








![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
